molecular formula C17H20N2O2 B1391240 N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide CAS No. 1020055-30-4

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide

Cat. No. B1391240
M. Wt: 284.35 g/mol
InChI Key: SUQUSXWQATUYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide (NAPB) is an amide derivative of a phenoxyalkanamine with a variety of applications in scientific research. It is a synthetic compound with a molecular weight of 248.3 g/mol and a molecular formula of C13H17NO2. NAPB is a white powder that is soluble in water and is used in a variety of laboratory experiments.

Scientific Research Applications

Antifungal Activities

N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown promising results in antifungal activities. In a study by Lee et al. (1999), butanamides with electron-withdrawing groups displayed good to excellent activities against various fungi, including Pyricularia oryzae and Erysiphe graminis (Lee, Kim, Cheong, & Chung, 1999).

Gastric Acid Antisecretory Activity

Another application is in the field of gastric acid antisecretory activity. Ueda et al. (1991) synthesized and tested N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides for their antisecretory activity against histamine-induced gastric acid secretion, showing significant results (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Inhibition of Estrogen Biosynthesis

In the study of breast cancer treatments, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, similar in structure to N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide, were evaluated by Hartmann & Batzl (1986) for their ability to inhibit human placental aromatase, showing strong inhibition potential (Hartmann & Batzl, 1986).

Dipeptidyl Peptidase IV Inhibition

Butanamides have been investigated for their role as dipeptidyl peptidase IV inhibitors, which is crucial in type 2 diabetes treatment. Nitta et al. (2012) found that certain butanamide derivatives showed highly potent DPP-4 inhibitory activity and reduced blood glucose excursion (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).

MMP Inhibitors for PET Imaging

Butanamides have also been explored for their potential as matrix metalloproteinase inhibitors, useful in positron emission tomography (PET) imaging. Wagner et al. (2007) synthesized fluorinated butanamide derivatives for in vitro MMP inhibition, showing high potencies for MMP-2, MMP-8, MMP-9, and MMP-13 (Wagner, Breyholz, Law, Faust, Höltke, Schröer, Haufe, Levkau, Schober, Schäfers, & Kopka, 2007).

Tyrosinase and Melanin Inhibition

In dermatology, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have been synthesized and tested for their inhibitory effects on tyrosinase and melanin, showing potential as depigmentation agents. Raza et al. (2019) demonstrated significant results in both in vitro and in vivo studies (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Hong, Shah, Shahid, & Seo, 2019).

properties

IUPAC Name

N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-16(21-15-6-4-5-12(2)11-15)17(20)19-14-9-7-13(18)8-10-14/h4-11,16H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUSXWQATUYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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